![molecular formula C11H11NO2 B14585454 Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- CAS No. 61564-97-4](/img/structure/B14585454.png)
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- is a chemical compound characterized by its unique structure, which includes a benzenamine moiety linked to a 5,6-dihydro-1,4-dioxin-2-yl group via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- typically involves the reaction of benzenamine with 5,6-dihydro-1,4-dioxin-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.
化学反应分析
Types of Reactions
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzenamine derivatives.
科学研究应用
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but lacking the 5,6-dihydro-1,4-dioxin-2-yl group.
N-Phenylmethyleneamine: Similar in structure but with different substituents on the aromatic ring.
N-Benzylideneaniline: Another related compound with a different substituent pattern.
Uniqueness
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- is unique due to the presence of the 5,6-dihydro-1,4-dioxin-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61564-97-4 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-dioxin-5-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-14-11/h1-5,8-9H,6-7H2 |
InChI 键 |
JKTUEFWXTIOZHM-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=CO1)C=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


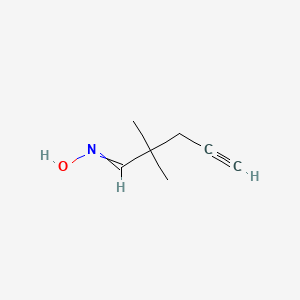
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
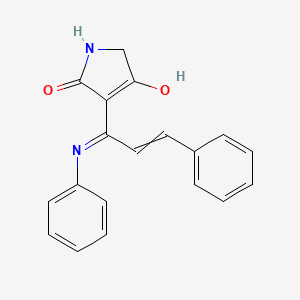
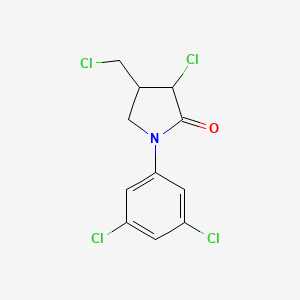

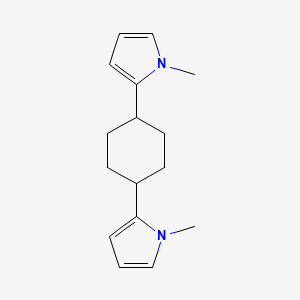
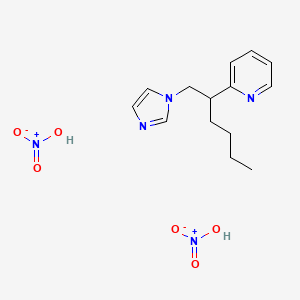
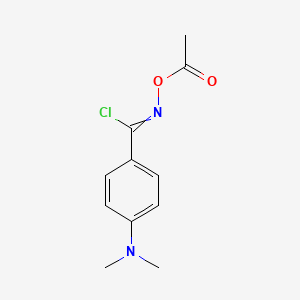

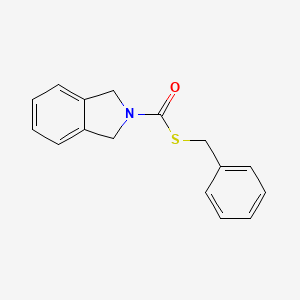

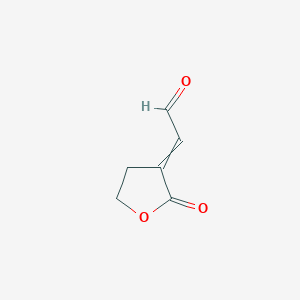
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
